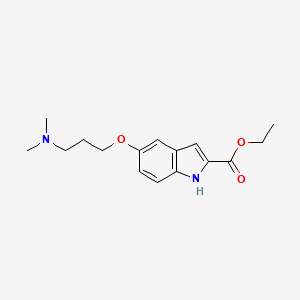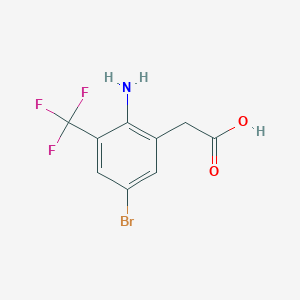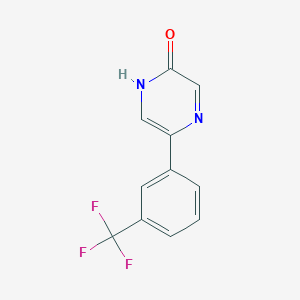
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound features a bromine atom and a fluorine atom attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one typically involves the bromination of 1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can form strong interactions with active sites of enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(6-fluoro-3-methylpyridin-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
2-bromo-1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-5-2-6(7(12)3-9)4-11-8(5)10/h2,4H,3H2,1H3 |
InChI-Schlüssel |
YWSPUJAVXSLBFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)








![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
